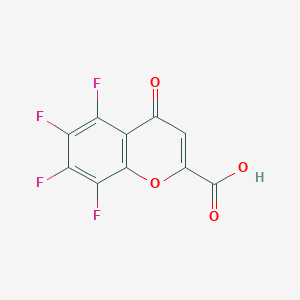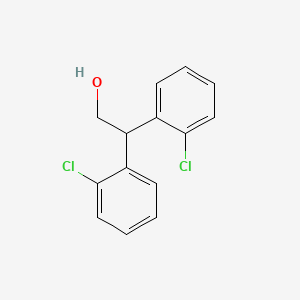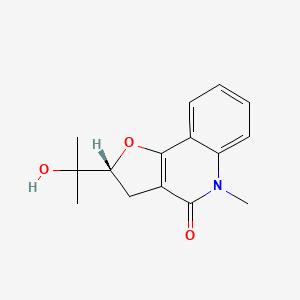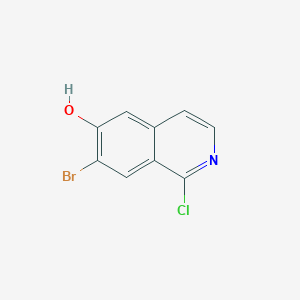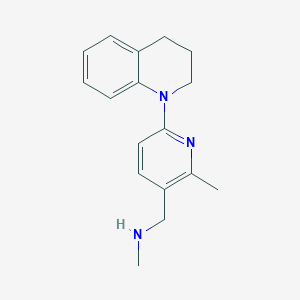
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. The key steps include the formation of the quinoline and pyridine rings, followed by their functionalization and coupling.
-
Formation of Quinoline Ring:
- Starting from aniline derivatives, the quinoline ring can be synthesized via the Skraup synthesis or Doebner-Miller reaction.
- Reaction conditions: Acidic medium, elevated temperatures, and oxidizing agents such as nitrobenzene.
-
Formation of Pyridine Ring:
- The pyridine ring can be synthesized using Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
- Reaction conditions: Mild temperatures and acidic or basic catalysts.
-
Coupling and Functionalization:
- The quinoline and pyridine rings are then coupled using cross-coupling reactions such as Suzuki or Heck coupling.
- Reaction conditions: Palladium catalysts, base, and appropriate solvents.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-2-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Properties
Molecular Formula |
C17H21N3 |
|---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C17H21N3/c1-13-15(12-18-2)9-10-17(19-13)20-11-5-7-14-6-3-4-8-16(14)20/h3-4,6,8-10,18H,5,7,11-12H2,1-2H3 |
InChI Key |
UGJOMNFXYZHUQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


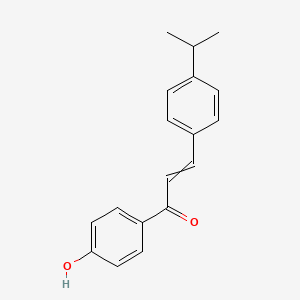
![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)
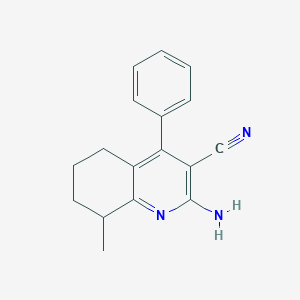
![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)
![9-Chloro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11853429.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11853439.png)


